

Toxicology Profile of Oxypeucedanin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxypeucedanin Hydrate

Cat. No.: B192036

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Abstract

Oxypeucedanin hydrate, a furanocoumarin found in various plants of the Apiaceae and Rutaceae families, has garnered interest for its potential pharmacological activities. As with any compound intended for therapeutic consideration, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the currently available toxicological data on **oxypeucedanin hydrate**. The information presented herein is a synthesis of predictive data, in vitro studies, and limited in vivo information. It is important to note that dedicated, guideline-compliant toxicology studies providing definitive quantitative data such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values are not extensively available in the public domain. This guide aims to summarize the existing knowledge to inform future research and development.

Chemical and Physical Properties

Property	Value	Source
IUPAC Name	4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one;hydrate	--INVALID-LINK--
Molecular Formula	C16H18O7	--INVALID-LINK--
Molecular Weight	322.31 g/mol	--INVALID-LINK--
CAS Number	2643-85-8	--INVALID-LINK--
Synonyms	(+)-Aviprin, Prangol, Prangolarin hydrate	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Solubility	Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.	--INVALID-LINK--

Non-Clinical Toxicology

Acute Toxicity

Specific experimental LD50 values from guideline-compliant acute toxicity studies (e.g., OECD 423) for **oxypeucedanin hydrate** are not readily available in the reviewed literature. However, predictive data suggests a classification for acute oral toxicity.

Route of Administration	Species	Parameter	Value	Classification	Source
Oral	Not Specified (Predicted)	Acute Oral Toxicity	-	Category III	--INVALID-LINK--

Category III in this context generally refers to substances with an LD50 between 500 and 5000 mg/kg.

GHS hazard statements associated with **oxypeucedanin hydrate** include H302: Harmful if swallowed, which corresponds to Acute Toxicity Category 4.^[1]

Repeated-Dose Toxicity (Sub-chronic and Chronic)

Dedicated sub-chronic (28-day or 90-day) or chronic toxicity studies conducted according to OECD guidelines (e.g., OECD 407, 408) for **oxypeucedanin hydrate** were not identified in the public domain. Therefore, No-Observed-Adverse-Effect-Level (NOAEL) values have not been established. The absence of this data represents a significant gap in the toxicological profile of this compound.

Genotoxicity

Predictive data suggests that **oxypeucedanin hydrate** is not mutagenic in the Ames test and does not induce micronuclei. However, experimental results from guideline-compliant in vitro (e.g., OECD 471, 487) and in vivo (e.g., OECD 474) genotoxicity studies are not available.

Assay	Result (Predicted)	Probability	Source
Ames Mutagenesis	Negative	0.6600	--INVALID-LINK--
Micronucleus Test	Negative	0.5167	--INVALID-LINK--

Reproductive and Developmental Toxicity

There is a prediction of potential reproductive toxicity for **oxypeucedanin hydrate**.^[2] However, no dedicated reproductive and developmental toxicity studies in accordance with OECD guidelines (e.g., OECD 414, 416, 421) were found. The teratogenic potential and effects on fertility and embryonic development remain uncharacterized.

Cytotoxicity

The cytotoxic effects of **oxypeucedanin hydrate** have been evaluated in several cancer cell lines. The IC50 values vary depending on the cell line and exposure duration.

Cell Line	Cancer Type	IC50 (μM)	Exposure Time	Source
Caco-2	Colon Carcinoma	46.3	24 hours	--INVALID-LINK--
Caco-2	Colon Carcinoma	Not specified	48 hours	--INVALID-LINK--
Caco-2	Colon Carcinoma	Not specified	72 hours	--INVALID-LINK--
HL-60	Human Leukemia	27.5 μg/mL	Not specified	--INVALID-LINK--
LNCaP	Prostate Adenocarcinoma	>20 μg/mL	Not specified	--INVALID-LINK--

Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive experimental ADME profile for **oxypeucedanin hydrate** is not available. The following table summarizes predicted ADME properties.

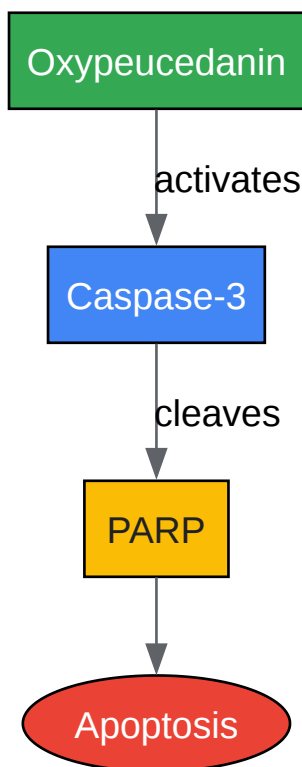
Parameter	Prediction	Probability	Source
Human Intestinal Absorption	Positive	0.9651	--INVALID-LINK--
Human Oral Bioavailability	Positive	0.5429	--INVALID-LINK--
Blood Brain Barrier	Negative	0.7500	--INVALID-LINK--
P-glycoprotein Substrate	Yes (experimental)	-	--INVALID-LINK--

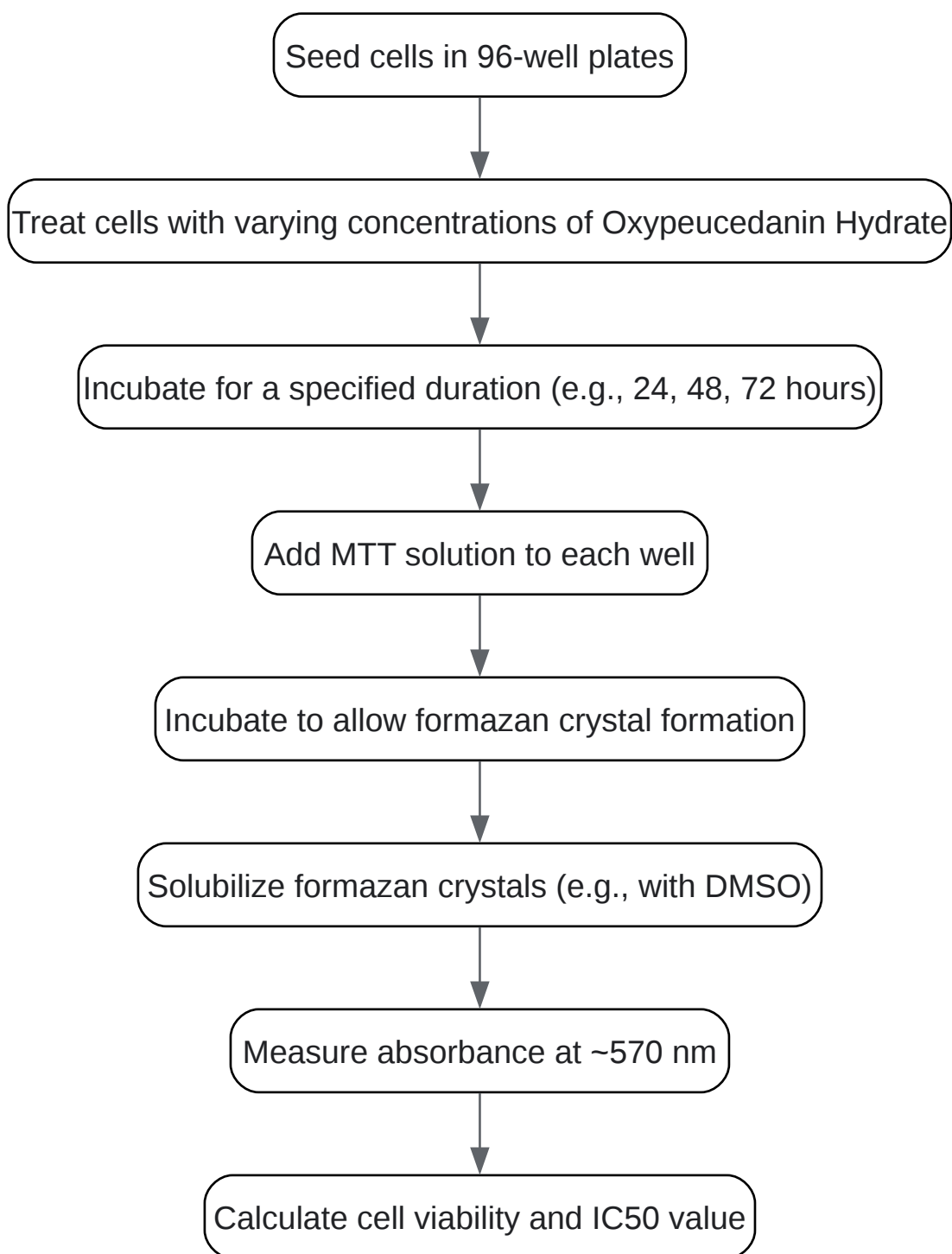
Mechanisms of Action and Signaling Pathways

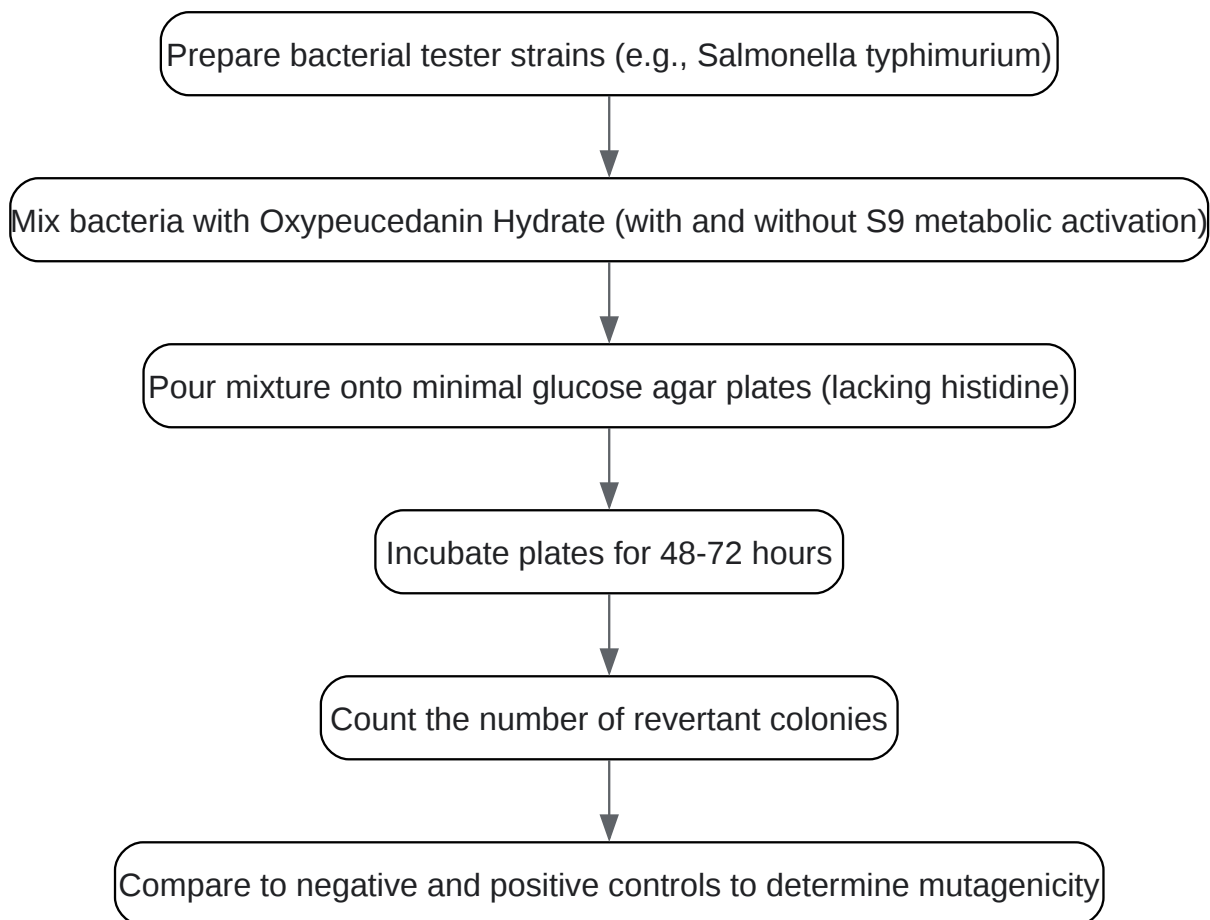
The majority of research on the signaling pathways affected by oxypeucedanin and its hydrate form has been in the context of its anti-cancer properties.

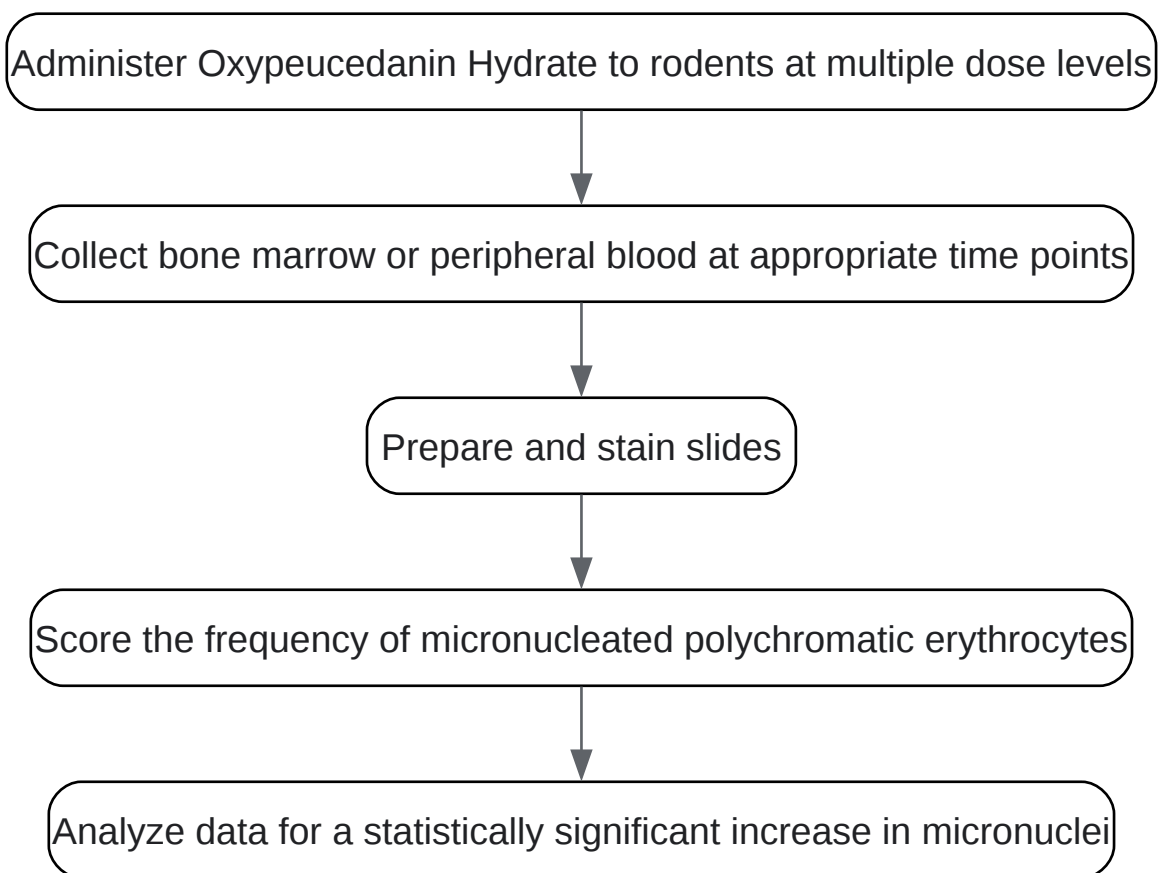
PI3K/Akt Signaling Pathway

Oxypeucedanin hydrate monoacetate has been shown to downregulate the expression of pPI3K and pAkt in Caco-2 colon carcinoma cells, suggesting an inhibitory effect on the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[2]









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References

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- To cite this document: BenchChem. [Toxicology Profile of Oxypeucedanin Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192036#toxicology-profile-of-oxypeucedanin-hydrate]

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